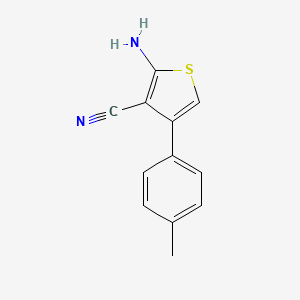

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Overview

Description

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is a compound that belongs to the class of organic compounds known as thiophenes with a cyano group attached to the thiophene ring. The presence of the amino group and the cyano group on the thiophene ring makes it a versatile intermediate for various chemical reactions and syntheses of heterocyclic compounds.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multistep reactions. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is synthesized using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Another example is the synthesis of 3-aminothiophene-2-carbonitriles from α-acetylenic nitriles through a conjugate addition of mercaptoacetonitrile to substituted acetylenic nitriles . These methods highlight the synthetic versatility of thiophene carbonitriles.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of novel Schiff bases derived from thiophene carbonitriles was established based on their elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . The crystal structure of related compounds, such as 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, has been determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Thiophene carbonitriles undergo various chemical reactions to form different heterocyclic compounds. For instance, N-substituted 2-aminoacylamino derivatives were prepared from 2-amino thiophene carbonitriles and cyclization reactions yielded new heterocyclic ring systems . Additionally, tandem Michael addition/imino-nitrile cyclization has been used to synthesize substituted pyridine carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carbonitriles can be influenced by their molecular structure. For example, conformational and color polymorphism has been observed in 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, which crystallizes in multiple forms with different colors and thermodynamic stability . Solid-solid phase transformations and the effect of particle size on transformation rates have also been studied . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in material science.

Scientific Research Applications

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Industrial Chemistry and Material Science

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

-

Organic Field-Effect Transistors (OFETs)

-

Anticancer Applications

-

Anti-Inflammatory Applications

-

Antimicrobial Applications

-

Antihypertensive Applications

-

Anti-Atherosclerotic Applications

-

Voltage-Gated Sodium Channel Blocker

-

Dental Anesthetic

-

Synthesis of Thiophene Derivatives

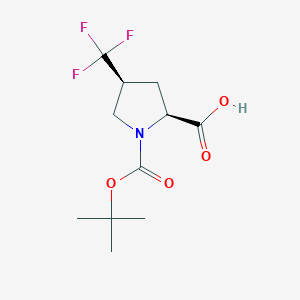

properties

IUPAC Name |

2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSQWKBDECORJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468996 | |

| Record name | 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

CAS RN |

86604-37-7 | |

| Record name | 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

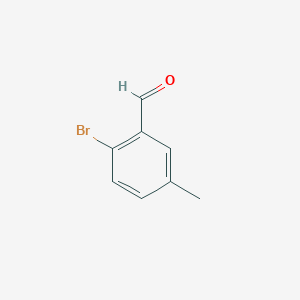

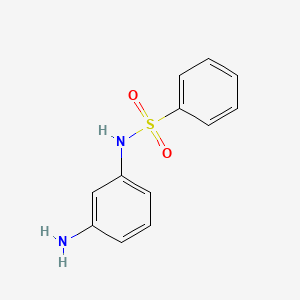

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)